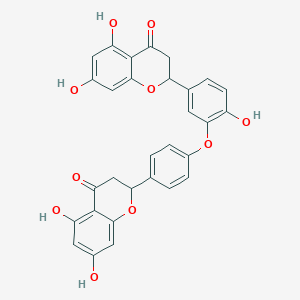

2,3,2'',3''-Tetrahydroochnaflavone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H22O10 |

|---|---|

Molecular Weight |

542.5 g/mol |

IUPAC Name |

2-[4-[5-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenoxy]phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C30H22O10/c31-16-8-20(34)29-22(36)12-24(39-27(29)10-16)14-1-4-18(5-2-14)38-26-7-15(3-6-19(26)33)25-13-23(37)30-21(35)9-17(32)11-28(30)40-25/h1-11,24-25,31-35H,12-13H2 |

InChI Key |

XEODGBSMXJKQNI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling 2,3,2'',3''-Tetrahydroochnaflavone: A Technical Guide to its Natural Sources and Isolation

For Immediate Release

This technical guide provides an in-depth overview of the natural sources, plant origin, and isolation of the biflavonoid 2,3,2'',3''-Tetrahydroochnaflavone. Geared towards researchers, scientists, and professionals in drug development, this document compiles the current scientific knowledge on this compound, presenting it in a structured and actionable format.

Executive Summary

This compound, a member of the flavonoid family, has been identified in plants of the Ochna genus, renowned for their rich phytochemical profiles. This guide details its primary plant sources, summarizes quantitative data, and provides an illustrative experimental workflow for its isolation, catering to the needs of natural product chemists and pharmacognosists.

Natural Sources and Plant Origin

This compound, also referred to in scientific literature as 2",3"-dihydroochnaflavone, has been predominantly isolated from the leaves of Ochna serrulata.[1][2] Additionally, this compound has been identified in the leaves of Ochna integerrima.[3] These findings establish the Ochna genus as the principal source of this particular biflavonoid.

| Compound Name | Plant Species | Plant Part | Reference |

| This compound | Ochna serrulata | Leaves | [1][2] |

| This compound | Ochna integerrima | Leaves | [3] |

Biological Activity

Initial studies have revealed the potential biological activity of this compound. Notably, it has demonstrated antimalarial properties against the chloroquine-resistant FCR-3 strain of Plasmodium falciparum, with a reported IC50 value of 61.86 µM.[2]

Experimental Protocols: Isolation of Biflavonoids from Ochna Species

While a specific, detailed protocol for the isolation of this compound is not extensively documented in a single source, a general methodology can be compiled from studies on the phytochemical investigation of Ochna species. The following represents a standard approach employed for the isolation of biflavonoids from these plants.

1. Plant Material Collection and Preparation:

-

Fresh leaves of the source plant (e.g., Ochna serrulata) are collected.

-

The plant material is air-dried in a well-ventilated area, shielded from direct sunlight, to prevent the degradation of phytochemicals.

-

The dried leaves are then ground into a fine powder to increase the surface area for efficient solvent extraction.

2. Extraction:

-

The powdered plant material is subjected to sequential extraction with solvents of increasing polarity. A common sequence begins with a nonpolar solvent like hexane (B92381) to remove lipids and waxes, followed by a solvent of intermediate polarity such as dichloromethane (B109758) or ethyl acetate (B1210297), and finally a polar solvent like methanol (B129727).

-

The extraction is typically performed at room temperature over an extended period (e.g., 48-72 hours) with occasional agitation to ensure thorough extraction.

-

The resulting extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield crude extracts.

3. Chromatographic Separation and Purification:

-

The crude extract containing the biflavonoids (typically the ethyl acetate or methanol extract) is subjected to column chromatography.

-

Silica (B1680970) gel is a commonly used stationary phase for the initial fractionation of the extract.

-

The column is eluted with a gradient of solvents, starting with a less polar mobile phase (e.g., hexane or dichloromethane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Fractions rich in this compound are pooled and further purified using additional chromatographic techniques. These may include repeated column chromatography on silica gel or Sephadex LH-20 (a size-exclusion chromatography medium often used for the separation of flavonoids), and preparative thin-layer chromatography (pTLC) or a chromatotron for final purification.

4. Structure Elucidation:

-

The structure of the isolated pure compound is determined using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (such as COSY, HSQC, and HMBC) experiments are crucial for elucidating the detailed chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.

Visualizing the Isolation Workflow

The following diagram illustrates a generalized workflow for the isolation of this compound from Ochna species.

This technical guide serves as a foundational resource for researchers interested in the natural product chemistry of this compound. Further detailed studies are warranted to fully characterize its pharmacological potential and to optimize its isolation for potential therapeutic applications.

References

- 1. Structure, synthesis and biological activities of biflavonoids isolated from Ochna serrulata (Hochst.) Walp. [researchspace.ukzn.ac.za]

- 2. Cytotoxic and antimalarial biflavonoids isolated from the aerial parts of Ochna serrulata (Hochst.) Walp | Tanzania Journal of Science [ajol.info]

- 3. Flavonoids from Ochna integerrima - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of 2,3,2'',3''-Tetrahydroochnaflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biflavonoids are a complex class of plant secondary metabolites known for their significant pharmacological activities. 2,3,2'',3''-Tetrahydroochnaflavone, a rare biflavonoid featuring a diaryl ether linkage, has garnered interest for its potential therapeutic applications. However, its biosynthetic pathway has not been fully elucidated. This technical guide synthesizes the current understanding of flavonoid biosynthesis to propose a comprehensive pathway for this compound. We detail the synthesis of its monomeric flavanone (B1672756) precursors, naringenin (B18129) and eriodictyol (B191197), through the well-established phenylpropanoid and flavonoid pathways. We then explore the critical, yet unconfirmed, enzymatic steps: a putative cytochrome P450-mediated oxidative coupling to form the C-O-C biflavonoid scaffold, and a subsequent reduction to yield the final "tetrahydro" structure. This guide includes detailed diagrams of the proposed pathway, a summary of the enzyme classes likely involved, and outlines general experimental protocols for pathway elucidation, providing a foundational resource for researchers aiming to investigate and potentially engineer the biosynthesis of this complex natural product.

Introduction to this compound

Biflavonoids are natural products composed of two flavonoid units linked by a C-C or a C-O-C bond.[1] These dimeric structures often exhibit enhanced biological activity compared to their monomeric counterparts, with reported anti-inflammatory, anticancer, and antimicrobial properties.[2] this compound is a specific type of biflavonoid, more accurately described as a biflavanone, where two flavanone units, naringenin and eriodictyol, are joined by a diaryl ether (C-O-C) linkage. The "tetrahydro" designation refers to the saturation of the C2-C3 double bonds in both constituent flavonoid moieties, characteristic of the flavanone structure.

The rarity of this compound in nature and the complexity of its structure make its biosynthesis a compelling area of study.[3] Understanding the enzymatic machinery responsible for its formation is crucial for biotechnological production, enabling the generation of novel derivatives for drug discovery and development.

Proposed Biosynthetic Pathway

The biosynthesis of this compound can be logically divided into three major stages:

-

Formation of Monomeric Flavanone Precursors: Synthesis of naringenin and eriodictyol via the general phenylpropanoid and flavonoid pathways.

-

Dimerization: Oxidative coupling of the two flavanone monomers to form the C-O-C diaryl ether bond.

-

Maturation/Reduction: While the precursors are already flavanones (and thus have saturated 2,3-bonds), this section will address the final structure. The chemical synthesis suggests the coupling may occur between chalcone (B49325) precursors, which then cyclize and are maintained in their reduced flavanone form.[4]

Stage 1: Biosynthesis of Naringenin and Eriodictyol

The pathway begins with the amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway. A series of well-characterized enzymes convert it into p-Coumaroyl-CoA, a central intermediate.[5]

-

Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to yield p-coumaric acid.[5]

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-Coumaroyl-CoA.[5]

This activated intermediate is then condensed with three molecules of malonyl-CoA (derived from acetyl-CoA via Acetyl-CoA Carboxylase) by Chalcone Synthase (CHS) to form naringenin chalcone. The stereospecific cyclization of this chalcone by Chalcone Isomerase (CHI) yields the flavanone (2S)-naringenin.[4][5]

To generate the second precursor, eriodictyol, naringenin is hydroxylated at the 3' position of its B-ring. This reaction is catalyzed by Flavonoid 3'-hydroxylase (F3'H) , another key cytochrome P450 enzyme.[6]

Stage 2: Putative Dimerization via Oxidative Coupling

This is the defining and least understood step in the biosynthesis. The formation of the diaryl ether (C-O-C) bond between the B-rings of naringenin and eriodictyol is proposed to be an oxidative coupling reaction. While the specific enzyme is unknown for this molecule, research on the formation of other complex natural products suggests that cytochrome P450 monooxygenases are prime candidates for catalyzing such regio- and stereoselective phenol (B47542) coupling reactions.[7][8]

The proposed mechanism involves the P450 enzyme abstracting a hydrogen atom from a phenolic hydroxyl group on each flavanone, generating radical intermediates. The enzyme's active site would then orient these radicals to facilitate their coupling in a specific manner to form the ether linkage.[9]

Stage 3: Formation of the Tetrahydro- Structure

The target molecule is a biflavanone, meaning the C-rings lack the C2-C3 double bond found in flavones. The precursors synthesized in Stage 1 are already flavanones (naringenin and eriodictyol). Therefore, no further reduction of the core flavonoid rings is necessary after dimerization.

However, an alternative hypothesis, based on the chemical synthesis of ochnaflavone, involves the coupling of chalcone precursors to form a bichalcone.[4] This bichalcone would then undergo a double intramolecular cyclization, catalyzed by one or more chalcone isomerase (CHI) enzymes, to directly form the biflavanone structure of this compound. If the dimerization occurs between flavone (B191248) units (e.g., apigenin (B1666066) and luteolin), a subsequent reduction step would be necessary. Enzymes like dihydroflavonol 4-reductase (DFR) are known to reduce the C-ring in flavonoids, and a similar enzyme could potentially act on a biflavone substrate.[10][11] Given that the confirmed precursors are flavanones, the former hypothesis (coupling of flavanones or cyclization of a bichalcone) is more likely.

Key Enzymes and Quantitative Data

While specific quantitative data for the biosynthesis of this compound is not available in the literature, we can summarize the key enzyme classes and provide example kinetic data from well-studied flavonoid pathways to serve as a benchmark for future research.

| Enzyme Class | Abbr. | Reaction Catalyzed | Example Substrate | Example Km (µM) | Example kcat (s-1) | Reference |

| Phenylalanine ammonia-lyase | PAL | L-Phenylalanine → Cinnamic acid | L-Phenylalanine | 30 - 300 | 1.5 - 250 | General Data |

| Cinnamate-4-hydroxylase | C4H | Cinnamic acid → p-Coumaric acid | Cinnamic acid | 5 - 50 | 0.1 - 10 | General Data |

| 4-Coumarate:CoA ligase | 4CL | p-Coumaric acid → p-Coumaroyl-CoA | p-Coumaric acid | 10 - 200 | 0.5 - 60 | General Data |

| Chalcone Synthase | CHS | p-Coumaroyl-CoA + 3x Malonyl-CoA → Naringenin Chalcone | p-Coumaroyl-CoA | 1 - 10 | 1 - 5 | General Data |

| Chalcone Isomerase | CHI | Naringenin Chalcone → Naringenin | Naringenin Chalcone | 5 - 70 | 10 - 1000 | General Data |

| Flavonoid 3'-hydroxylase | F3'H | Naringenin → Eriodictyol | Naringenin | 2 - 20 | 0.05 - 1 | General Data |

| Cytochrome P450 | CYP450 | (Putative) Oxidative Coupling of Flavanones | Naringenin | Not Available | Not Available | N/A |

| Dihydroflavonol 4-Reductase | DFR | Dihydroquercetin → Leucocyanidin | Dihydroquercetin | 10 - 150 | 0.1 - 20 | [10][11] |

Table 1: Summary of key enzyme classes involved in the proposed biosynthetic pathway. Kinetic data are representative values from literature on flavonoid enzymes and are not specific to the this compound pathway.

Experimental Protocols for Pathway Elucidation

Validating the proposed pathway requires a combination of genetic, biochemical, and analytical techniques. Below is a generalized protocol for the identification and characterization of a candidate enzyme, such as the putative P450 responsible for dimerization.

Protocol: Heterologous Expression and In Vitro Assay of a Candidate CYP450

-

Gene Identification: Identify candidate P450 genes from the transcriptome of a plant known to produce the target molecule. Select candidates based on homology to known phenol-coupling P450s.[7]

-

Cloning and Expression: Clone the full-length cDNA of the candidate gene into a suitable expression vector (e.g., for yeast or E. coli). Co-express with a cytochrome P450 reductase (CPR) partner, which is essential for electron transfer.

-

Microsome Isolation: Culture the recombinant yeast or bacteria. Harvest cells and perform lysis. Isolate the microsomal fraction, which contains the membrane-bound P450s, via differential centrifugation.

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

Microsomal protein preparation

-

NADPH regeneration system (e.g., glucose-6-phosphate, G6P-dehydrogenase)

-

Buffer (e.g., potassium phosphate, pH 7.4)

-

Substrates: Naringenin and Eriodictyol (e.g., 50-100 µM each).

-

-

Initiate the reaction by adding NADPH.

-

Incubate at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Quench the reaction with an organic solvent (e.g., ethyl acetate (B1210297) or methanol).

-

-

Product Analysis:

-

Centrifuge to remove protein precipitate.

-

Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).

-

Compare the retention time and mass fragmentation pattern of any new peaks with an authentic standard of this compound.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Total synthesis of ochnaflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ochnaflavone | C30H18O10 | CID 5492110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cytochrome P450-catalyzed regio- and stereoselective phenol coupling of fungal natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Functional Characterization of Dihydroflavonol-4-Reductase in Anthocyanin Biosynthesis of Purple Sweet Potato Underlies the Direct Evidence of Anthocyanins Function against Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Dihydroflavonol 4-Reductase Genes from Freesia hybrida Play Important and Partially Overlapping Roles in the Biosynthesis of Flavonoids [frontiersin.org]

Spectroscopic and Biological Profile of 2,3,2'',3''-Tetrahydroochnaflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,2'',3''-Tetrahydroochnaflavone is a naturally occurring biflavonoid that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols for acquiring this data are also presented, alongside an exploration of its known biological effects, particularly its cytotoxic activity against murine lymphocytic leukemia cells.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| Data not available in the searched resources. |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in the searched resources. |

Note: While the use of ¹H and ¹³C NMR for the structural determination of this compound is documented, the specific chemical shift and coupling constant values are not explicitly provided in the available literature. Researchers are advised to consult the primary literature from the total synthesis or isolation studies for detailed spectral assignments.[1][2]

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| Data not available in the searched resources. |

Note: High-resolution mass spectrometry is typically employed to confirm the molecular formula of the compound. The fragmentation pattern can provide valuable information about the connectivity of the flavonoid units.

Infrared (IR) Spectroscopy Data

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in the searched resources. |

Note: The IR spectrum of this compound is expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups, consistent with its biflavonoid structure.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for biflavonoids like this compound. Specific parameters may need to be optimized based on the instrumentation and sample purity.

NMR Spectroscopy

A detailed workflow for the NMR analysis of a flavonoid compound is outlined below.

Mass Spectrometry

The following diagram illustrates a typical workflow for the mass spectrometric analysis of a flavonoid.

Infrared Spectroscopy

The workflow for obtaining an IR spectrum is depicted below.

Biological Activity and Signaling Pathways

This compound has been shown to exhibit cytotoxic activity against P388 murine lymphocytic leukemia cells, with a reported IC₅₀ value of 8.2 µg/mL.[3][4] This finding suggests potential for this compound in the development of anticancer agents. Biflavonoids as a class are known to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and antiviral activities.[1]

The precise signaling pathways through which this compound exerts its cytotoxic effects have not been extensively elucidated in the reviewed literature. However, the general mechanisms of action for cytotoxic flavonoids often involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer cell proliferation and survival.

The logical relationship for investigating the anticancer potential of a natural product like this compound is illustrated in the following diagram.

Conclusion

This technical guide has summarized the available spectroscopic information for this compound and provided standardized protocols for data acquisition. While the cytotoxic properties of this biflavonoid are noted, further research is required to fully elucidate its spectroscopic characteristics and to explore the specific molecular mechanisms underlying its biological activity. The information and workflows presented herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

References

Cytotoxic Activity of 2,3,2'',3''-Tetrahydroochnaflavone Against P388 Murine Lymphocytic Leukemia Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cytotoxic effects of 2,3,2'',3''-Tetrahydroochnaflavone, a naturally occurring biflavonoid, against the P388 murine lymphocytic leukemia cell line. This document summarizes the available quantitative data, outlines detailed experimental protocols for cytotoxicity assessment, and visualizes key cellular and experimental processes.

Quantitative Data Summary

The cytotoxic potential of this compound has been evaluated against the P388 murine lymphocytic leukemia cell line. The key quantitative measure of its efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound | Cell Line | IC50 Value | Citation |

| This compound | P388 Murine Lymphocytic Leukemia | 8.2 µg/mL | [1][2][3][4] |

Experimental Protocols

While the specific experimental details for the evaluation of this compound are not exhaustively documented in a single source, a standard methodology for assessing the cytotoxicity of compounds against P388 cells involves the MTT assay. The following is a detailed, representative protocol.

Cell Culture

-

Cell Line: P388 murine lymphocytic leukemia cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. Cells are passaged every 2-3 days to maintain logarithmic growth.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

Cell Seeding: P388 cells are seeded into 96-well microtiter plates at a density of approximately 1 x 10^5 cells/mL in a volume of 100 µL per well. Plates are incubated for 24 hours to allow cells to acclimate.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions are prepared in the culture medium. 100 µL of each dilution is added to the respective wells, and the plates are incubated for a further 48-72 hours. Control wells receive the vehicle (medium with the same concentration of DMSO) only.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The culture medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for assessing the in vitro cytotoxicity of a compound against a leukemia cell line.

References

Preliminary Biological Screening of 2,3,2'',3''-Tetrahydroochnaflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,2'',3''-Tetrahydroochnaflavone, a biflavonoid isolated from Quintinia acutifolia, has emerged as a molecule of interest in natural product chemistry and drug discovery.[1] This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing potential signaling pathways. The information presented herein aims to serve as a foundational resource for researchers investigating the therapeutic potential of this and related biflavonoids.

Introduction

Biflavonoids are a class of plant secondary metabolites characterized by a structure composed of two flavonoid units. They are known to exhibit a wide range of pharmacological activities, including cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3][4] this compound belongs to this diverse group of natural products and has been the subject of preliminary investigations to elucidate its bioactivity. This guide focuses on the existing data from these initial screenings and provides the necessary context for further research and development.

Quantitative Biological Activity Data

The primary reported biological activity of this compound is its cytotoxicity against murine leukemia cells.[5] The available quantitative data from this screening is summarized in the table below. It is important to note that comprehensive screening for other biological activities, such as anti-inflammatory or antimicrobial effects, is not yet extensively documented in publicly available literature.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Assay Type | Parameter | Value | Reference |

| P388 murine lymphocytic leukemia | Not Specified | IC50 | 8.2 µg/mL | [5] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition in vitro.

Experimental Protocols

Detailed experimental protocols for the biological screening of this compound are not extensively published. However, based on the reported cytotoxicity data and the common methodologies used for screening flavonoids, the following protocols represent the likely or recommended procedures for such investigations.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: P388 murine lymphocytic leukemia cells are seeded into 96-well plates at a density of 5 x 104 cells/well and incubated for 24 hours.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations and incubated for a further 48 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Protocol:

-

Animal Model: Male Wistar rats are used for the study.

-

Compound Administration: this compound is administered orally or intraperitoneally at various doses.

-

Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Antimicrobial Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Protocol:

-

Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth to a specific density.

-

Compound Dilution: this compound is serially diluted in a 96-well microplate containing the growth medium.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Potential Signaling Pathways and Experimental Workflows

While specific signaling pathways modulated by this compound have not been elucidated, flavonoids are known to interact with several key cellular signaling cascades, particularly those involved in inflammation and cell survival. The following diagrams illustrate these potential pathways and a general workflow for biological screening.

Caption: General workflow for the isolation and preliminary biological screening of this compound.

Caption: Potential inhibitory effect of this compound on the NF-κB signaling pathway.

Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.

Discussion and Future Directions

The preliminary screening of this compound reveals a promising cytotoxic profile against the P388 murine lymphocytic leukemia cell line. This finding warrants further investigation into its anticancer potential against a broader panel of human cancer cell lines and in in vivo cancer models.

Given that the structurally related biflavonoid, ochnaflavone, exhibits anti-inflammatory and antimicrobial properties, it is highly probable that this compound also possesses these activities. Future research should focus on conducting comprehensive in vitro and in vivo studies to quantify these potential effects.

Furthermore, elucidating the mechanism of action is a critical next step. Investigating the impact of this compound on key signaling pathways, such as NF-κB and MAPK, will provide valuable insights into its molecular targets and therapeutic potential. Structure-activity relationship (SAR) studies, by synthesizing and screening analogs, could also aid in optimizing the potency and selectivity of this natural product scaffold.

Conclusion

This compound is a biflavonoid with demonstrated cytotoxic activity. While the full spectrum of its biological activities is yet to be explored, its structural similarity to other bioactive biflavonoids suggests a potential for broader therapeutic applications. This technical guide provides a summary of the current knowledge and a framework for future research to unlock the full potential of this promising natural compound.

References

- 1. Ether-linked biflavonoids from Quintinia acutifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological and Chemical Aspects of Natural Biflavonoids from Plants: A Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

2,3,2'',3''-Tetrahydroochnaflavone and its relationship to ochnaflavone

An In-depth Technical Guide on 2,3,2'',3''-Tetrahydroochnaflavone and its Relationship to Ochnaflavone (B1238491)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound and its structural relationship and comparative biological activities with the parent biflavonoid, ochnaflavone. Ochnaflavone, a well-studied natural product, is a biflavonoid composed of apigenin (B1666066) and luteolin (B72000) units linked by a diaryl ether bond. This compound is its partially saturated derivative, comprising naringenin (B18129) and eriodictyol (B191197) moieties. This guide details their chemical structures, synthetic pathways, and known biological activities, with a focus on quantitative data and experimental methodologies. Signaling pathways modulated by ochnaflavone, particularly the MAPK and NF-κB pathways, are described and visualized. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Biflavonoids are a class of polyphenolic compounds that have garnered significant attention in the scientific community due to their diverse and potent biological activities. Among these, ochnaflavone stands out due to its unique diaryl ether linkage between the B-rings of its constituent flavonoid monomers.[1][2] Ochnaflavone has demonstrated a wide array of pharmacological effects, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[3][4][5]

A closely related compound, this compound, represents a partially saturated analog of ochnaflavone. The structural difference lies in the hydrogenation of the C2-C3 double bonds in both flavonoid units, converting the flavone (B191248) moieties into flavanone (B1672756) moieties. This structural modification can significantly impact the molecule's three-dimensional conformation and, consequently, its biological activity. This guide aims to provide a detailed comparison of these two compounds, focusing on their chemical synthesis and biological evaluation.

Chemical Structures and Relationship

Ochnaflavone is an asymmetric biflavonoid composed of an apigenin and a luteolin subunit. These units are connected through a C-O-C ether linkage between their respective B-rings.

This compound is the hydrogenated derivative of ochnaflavone. In this molecule, the flavone cores of apigenin and luteolin are reduced to the flavanone structures of naringenin and eriodictyol, respectively.

The core structural relationship is the saturation of the C2-C3 and C2''-C3'' double bonds, which changes the planarity of the C-rings and introduces stereocenters.

Synthesis and Experimental Protocols

Total Synthesis of Ochnaflavone

The total synthesis of ochnaflavone has been successfully achieved, with key steps including the formation of a diaryl ether intermediate followed by the construction of the two flavone nuclei via ring cyclization.[1][3][4]

Experimental Protocol (Adapted from Ndoile & van Heerden, 2013): [3]

-

Synthesis of the Diaryl Ether Intermediate: The synthesis commences with the reaction of isovanillin (B20041) and 4-fluorobenzaldehyde (B137897) under basic conditions to form the diaryl ether linkage.

-

Formation of the Dimeric Chalcone (B49325): The diaryl ether aldehyde is then subjected to a Claisen-Schmidt condensation with 2'-hydroxy-4',6'-dimethoxyacetophenone in the presence of a strong base (e.g., KOH) in ethanol. This reaction yields the ether-linked dimeric chalcone.[3][4]

-

Oxidative Cyclization to the Biflavone Core: The dimeric chalcone is treated with a catalytic amount of iodine in pyridine (B92270) to induce oxidative cyclization, forming the pentamethyl ether of ochnaflavone.

-

Demethylation: The final step involves the demethylation of the protected hydroxyl groups using a strong demethylating agent like boron tribromide (BBr₃) in a dry, inert solvent such as dichloromethane (B109758) (CH₂Cl₂) to yield ochnaflavone.[3]

Synthesis of this compound

The first total synthesis of (±)-2,3,2'',3''-tetrahydroochnaflavone has been achieved.[6] The key steps are similar to those for ochnaflavone, involving the formation of a diaryl ether and subsequent cyclization of an ether-linked bichalcone to form the dihydroflavone (flavanone) rings.[6] The synthesis of the permethyl ether of this compound has also been reported.[1][7]

Experimental Protocol (Conceptualized from available literature): [6][7]

-

Starting Materials: The synthesis starts with 2,4,6-trihydroxyacetophenone and 4-hydroxybenzaldehyde.[6]

-

Formation of Diaryl Ether: Similar to the ochnaflavone synthesis, a diaryl ether linkage is formed.

-

Formation of Bichalcone: An ether-linked bichalcone is synthesized.

-

Cyclization to Dihydroflavone: The crucial difference lies in the cyclization step, which is controlled to yield the dihydroflavone (flavanone) rings instead of the flavone rings. This can be achieved under specific reaction conditions, for example, using oxalic acid which can favor the formation of the flavanone structure.[7]

Biological Activities and Quantitative Data

Ochnaflavone

Ochnaflavone exhibits a broad spectrum of biological activities. The following tables summarize the quantitative data from various studies.

Table 1: Anti-inflammatory Activity of Ochnaflavone

| Assay | Cell Line/System | IC₅₀ Value | Reference |

| Inhibition of COX-2 dependent PGD₂ generation | Mouse bone marrow-derived mast cells (BMMC) | 0.6 µM | [4] |

| Inhibition of LTC₄ production | Mouse bone marrow-derived mast cells (BMMC) | 6.56 µM | [4] |

| Inhibition of degranulation | Mouse bone marrow-derived mast cells (BMMC) | 3.01 µM | [4] |

| Inhibition of rat platelet phospholipase A₂ | Purified enzyme | ~3 µM | [5] |

| Inhibition of purified rat platelet sPLA₂ | Purified enzyme with arachidonyl PE substrate | 3.45 µM | [8] |

| Inhibition of lipid peroxidation | CCl₄-induced rat liver microsomes | 7.16 µM | [8] |

Table 2: Anticancer Activity of Ochnaflavone

| Cell Line | Cancer Type | IC₅₀ Value | Reference |

| HCT-15 | Human Colon Cancer | 4.1 µM | [5] |

Table 3: Antibacterial Activity of Ochnaflavone

| Bacterial Strain | Gram Stain | MIC Value | Reference |

| Pseudomonas aeruginosa | Gram-negative | 31.3 µg/mL | [7] |

| Staphylococcus aureus | Gram-positive | 62.5 µg/mL | [7] |

This compound

The biological activity of this compound is less extensively studied compared to ochnaflavone. However, its cytotoxic potential has been reported.

Table 4: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC₅₀ Value | Reference |

| P388 | Murine Lymphocytic Leukemia | 8.2 µg/mL |

Signaling Pathway Modulation by Ochnaflavone

Ochnaflavone has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Inhibition of the MAPK Signaling Pathway

Ochnaflavone inhibits the phosphorylation of several key kinases in the MAPK pathway, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[3] This inhibition leads to the downregulation of downstream inflammatory responses.

Inhibition of the NF-κB Signaling Pathway

Ochnaflavone inhibits the NF-κB signaling pathway by preventing the degradation of the inhibitory protein IκBα.[3] This is achieved by inhibiting the activity of the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα and targeting it for degradation. By stabilizing IκBα, ochnaflavone prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.[3]

Conclusion

Ochnaflavone and its tetrahydro-derivative, this compound, represent an interesting pair of biflavonoids for comparative studies. Ochnaflavone has been extensively studied and has demonstrated significant potential as a lead compound for the development of anti-inflammatory and anticancer agents, with well-documented inhibitory effects on the MAPK and NF-κB signaling pathways. The available data on this compound, while more limited, indicates that it also possesses cytotoxic activity.

Further research is warranted to fully elucidate the pharmacological profile of this compound and to directly compare its potency and mechanism of action with ochnaflavone. Such studies will provide valuable insights into the structure-activity relationships of this class of biflavonoids and could guide the design of novel therapeutic agents with improved efficacy and selectivity. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. globalsciencebooks.info [globalsciencebooks.info]

- 3. The naturally occurring biflavonoid, ochnaflavone, inhibits LPS-induced iNOS expression, which is mediated by ERK1/2 via NF-kappaB regulation, in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Naturally occurring biflavonoid, ochnaflavone, inhibits cyclooxygenases-2 and 5-lipoxygenase in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Pharmacological Potential of Tetrahydroochnaflavones: A Technical Whitepaper for Drug Discovery

A comprehensive analysis of the pharmacological properties, experimental methodologies, and relevant signaling pathways of tetrahydroochnaflavones and their structural analogs.

Disclaimer: Direct experimental data on the pharmacological properties of tetrahydroochnaflavones is limited in publicly available scientific literature. This whitepaper provides a detailed overview based on the activities of structurally related biflavonoids, primarily tetrahydroamentoflavone (B1208386) and amentoflavone, to infer the potential therapeutic applications of tetrahydroochnaflavones.

Executive Summary

Tetrahydroochnaflavones, a subclass of biflavonoids, represent a promising yet underexplored area for pharmacological research. Drawing parallels from their close structural analogs, these compounds are hypothesized to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, neuroprotective, antiviral, and antibacterial properties. This technical guide synthesizes the available data on related compounds to provide a foundational resource for researchers, scientists, and drug development professionals. We present quantitative data from analogous compounds, detailed experimental protocols for assessing pharmacological activity, and visualizations of key signaling pathways likely modulated by this class of molecules.

Quantitative Pharmacological Data

While specific IC50 and EC50 values for tetrahydroochnaflavones are scarce, the following tables summarize the reported activities of the closely related biflavonoid, amentoflavone, and other relevant flavonoids. This data provides a valuable benchmark for interpreting the results of future cytotoxicity, anti-inflammatory, and antiviral assays on tetrahydroochnaflavones.

Table 1: Anticancer and Cytotoxic Activities of Related Biflavonoids

| Compound | Cancer Cell Line | Cancer Type | Assay | IC50 (µM) | Citation |

| Amentoflavone | MCF-7 | Breast Cancer | MTT | ~50-100 (at 48h) | [1] |

| Amentoflavone | BV2 Microglia | Glioblastoma (cell model) | NF-κB Phosphorylation Inhibition | 11.97 ± 4.91 | [1] |

| Agathisflavone | Jurkat | Acute Lymphoblastic Leukemia | [3H]-thymidine incorporation | 4.45 | [2] |

| Calodenin B | MCF-7 | Breast Cancer | MTT | 7 ± 0.5 | [3] |

| Dihydrocalodenin B | MCF-7 | Breast Cancer | MTT | 35 ± 7 | [3] |

| 2,3,2'',3''-Tetrahydroochnaflavone Permethyl Ether | P388 | Murine Lymphocytic Leukemia | Not Specified | Cytotoxic | [4] |

Table 2: Anti-inflammatory Activity of Related Flavonoids

| Compound | Assay | Model | Effect | Citation |

| 5,6,3',5'-Tetramethoxy 7,4'-hydroxyflavone (p7F) | COX-2/PGE2 & iNOS/NO Inhibition | LPS-stimulated RAW 264.7 cells | Inhibition of pro-inflammatory mediators | [5] |

| 8-Hydroxydaidzein | COX-2 Inhibition | In vitro enzyme assay | IC50 of 8.9 ± 1.2 μM | [6] |

Table 3: Antiviral Activity of Related Flavonoids

| Compound | Virus | Cell Line | Assay | IC50 / EC50 | Citation |

| Baicalein | Chikungunya virus (CHIKV) | Vero | CPE Reduction | IC50: 1.891 μg/ml (6.997 μM) | [7] |

| Fisetin | Chikungunya virus (CHIKV) | Vero | CPE Reduction | IC50: 8.444 μg/ml (29.5 μM) | [7] |

| Quercetagetin | Chikungunya virus (CHIKV) | Vero | CPE Reduction | IC50: 13.85 μg/ml (43.52 μM) | [7] |

| Total Flavonoid Extract (from Selaginella moellendorffii) | Coxsackie virus B3 (CVB3) | HeLa | MTT | IC50: 19 ± 1.6 to 41 ± 1.2 μg/mL | [8] |

| Amentoflavone | Coxsackie virus B3 (CVB3) | HeLa | MTT | IC50: 25 ± 1.2 to 52 ± 0.8 μg/mL | [8] |

Table 4: Antibacterial Activity of Related Biflavonoids

| Compound | Bacterial Strain | MIC (µg/mL) | Citation |

| Dihydrocalodenin B | Staphylococcus aureus (RN4220, XU212, SA-1199-B) | 8 | [3] |

| Calodenin B | Staphylococcus aureus (XU212) | 8 | [3] |

| Amentoflavone | Mycobacterium smegmatis | 0.60 ± 0.70 mg/ml | [9] |

| 4′ Monomethoxy amentoflavone | Mycobacterium smegmatis | 1.40 ± 1.56 mg/ml | [9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of tetrahydroochnaflavones. The following are standard protocols for key in vitro assays, which can be adapted for the evaluation of this specific class of compounds.

Cytotoxicity and Anti-Proliferative Assays

3.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][10]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., tetrahydroochnaflavone) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

3.1.2 Lactate Dehydrogenase (LDH) Assay

This assay measures the activity of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture (from a commercial kit) to each well containing the supernatant.

-

Absorbance Measurement: Incubate as per the kit's instructions and measure the absorbance at the recommended wavelength.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Anti-inflammatory Assays

3.2.1 Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours before stimulating with LPS (1 µg/mL).

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

-

Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-only treated control.

3.2.2 Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

These enzymatic assays measure the direct inhibitory effect of the compound on COX-1, COX-2, and 5-LOX enzymes. Commercially available assay kits are widely used for this purpose.

Antiviral Assays

3.3.1 Cytopathic Effect (CPE) Reduction Assay

This assay determines the ability of a compound to protect cells from virus-induced cell death.

-

Cell Seeding: Seed host cells (e.g., Vero cells) in a 96-well plate.

-

Infection and Treatment: Infect the cells with the virus of interest and simultaneously treat with different concentrations of the test compound.

-

Incubation: Incubate the plate until CPE is observed in the virus control wells.

-

Viability Assessment: Assess cell viability using a method like the MTT assay.

-

Data Analysis: Calculate the EC50 (the concentration that protects 50% of cells from CPE).

Antibacterial Assays

3.4.1 Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Bacterial Culture: Prepare a standardized inoculum of the test bacteria.

-

Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing growth medium.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate under appropriate conditions for the specific bacterium.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Mechanisms of Action

Flavonoids, including biflavonoids, are known to exert their pharmacological effects by modulating various intracellular signaling pathways. Based on studies of related compounds, tetrahydroochnaflavones are likely to interfere with key pathways involved in cell proliferation, inflammation, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. Many flavonoids have been shown to inhibit the activation of NF-κB.[5][11]

References

- 1. benchchem.com [benchchem.com]

- 2. Cytotoxicity of cashew flavonoids towards malignant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biflavonoids with cytotoxic and antibacterial activity from Ochna macrocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Total synthesis of ochnaflavone [beilstein-journals.org]

- 5. Tetramethoxy hydroxyflavone p7F downregulates inflammatory mediators via the inhibition of nuclear factor kappaB [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory Activity of 8-Hydroxydaidzein in LPS-Stimulated BV2 Microglial Cells via Activation of Nrf2-Antioxidant and Attenuation of Akt/NF-κB-Inflammatory Signaling Pathways, as Well As Inhibition of COX-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiviral activity of selected flavonoids against Chikungunya virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiviral Activity of Total Flavonoid Extracts from Selaginella moellendorffii Hieron against Coxsackie Virus B3 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial activity of two biflavonoids from Garcinia livingstonei leaves against Mycobacterium smegmatis [agris.fao.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Purification of 2,3,2'',3''-Tetrahydroochnaflavone using HPLC

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of the biflavonoid 2,3,2'',3''-Tetrahydroochnaflavone using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are based on established principles of flavonoid separation and are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring biflavonoid that has garnered interest for its potential biological activities.[1][2][3] As with many natural products, obtaining high-purity material is essential for accurate biological evaluation and further structural modification. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of individual flavonoids from complex mixtures due to its high resolution and sensitivity.[4][5] This application note outlines a general yet detailed approach for the purification of this compound using reversed-phase HPLC.

Experimental Protocols

The following protocol details a general methodology for the purification of this compound. Optimization of these parameters may be necessary depending on the specific crude extract and the HPLC system used.

2.1. Sample Preparation

-

Extraction: The plant material containing this compound is first subjected to extraction with a suitable organic solvent such as methanol (B129727) or ethanol.[6]

-

Preliminary Fractionation (Optional but Recommended): The crude extract can be fractionated using techniques like liquid-liquid extraction or solid-phase extraction (SPE) to enrich the flavonoid fraction and remove interfering substances.

-

Dissolution: The crude extract or enriched fraction is dissolved in a suitable solvent, typically the mobile phase or a compatible solvent like methanol, to a known concentration (e.g., 1-10 mg/mL).

-

Filtration: The sample solution is filtered through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.

2.2. HPLC Instrumentation and Conditions

A standard preparative or semi-preparative HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this application.

Table 1: HPLC Parameters for the Purification of this compound

| Parameter | Recommended Conditions | Notes |

| Column | Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm) | A C18 column is a good starting point for flavonoid separation.[4][7][8][9] |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol | The use of an acid modifier like formic acid improves peak shape.[4][8] |

| Gradient Elution | Start with a low percentage of B, and gradually increase. A typical gradient could be: 0-5 min: 20% B5-25 min: 20-50% B25-30 min: 50-80% B30-35 min: 80% B (hold)35-40 min: 80-20% B (return to initial) | A gradient is necessary to elute a wide range of compounds with different polarities. |

| Flow Rate | 2-5 mL/min (for semi-preparative) | The flow rate should be adjusted based on the column dimensions. |

| Column Temperature | 25-35 °C | Maintaining a constant column temperature ensures reproducible retention times.[7][8] |

| Detection Wavelength | 280-360 nm | Flavonoids typically have strong absorbance in this range. A DAD allows for the selection of the optimal wavelength.[7][9] |

| Injection Volume | 100-500 µL (for semi-preparative) | The injection volume depends on the sample concentration and column capacity. |

2.3. Fraction Collection and Post-Purification Processing

-

Peak Collection: Fractions corresponding to the peak of interest (identified by retention time and UV spectrum) are collected.

-

Purity Analysis: The purity of the collected fractions should be assessed using analytical HPLC.

-

Solvent Evaporation: The solvent from the purified fractions is removed, typically using a rotary evaporator.

-

Lyophilization: The remaining aqueous solution can be lyophilized to obtain the purified this compound as a solid.

Visualization of the Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound.

Caption: Workflow for the purification of this compound.

Data Presentation

Successful purification will yield quantitative data that should be systematically recorded.

Table 2: Example Data Summary for a Purification Run

| Parameter | Value |

| Crude Sample Weight | 500 mg |

| Injection Concentration | 10 mg/mL |

| Injection Volume per Run | 500 µL |

| Number of Injections | 10 |

| Retention Time of Target | 22.5 min |

| Total Yield of Purified Compound | 15 mg |

| Purity (by analytical HPLC) | >98% |

| Recovery | 3% |

Conclusion

The protocol described provides a robust starting point for the successful purification of this compound. Researchers should note that optimization of the mobile phase gradient and flow rate may be required to achieve the best separation for their specific sample. The use of a high-quality reversed-phase column and careful sample preparation are critical for obtaining a high-purity final product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids | MDPI [mdpi.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. researchgate.net [researchgate.net]

- 6. phytopharmajournal.com [phytopharmajournal.com]

- 7. phcog.com [phcog.com]

- 8. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 2,3,2'',3''-Tetrahydroochnaflavone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro cytotoxic effects of 2,3,2'',3''-Tetrahydroochnaflavone, a biflavonoid compound. The following sections include information on the preparation of the compound, cell culture guidelines, and step-by-step instructions for multiple colorimetric cytotoxicity assays. Additionally, a summary of reported cytotoxicity data and potential signaling pathways involved in the cytotoxic effects of related biflavonoids are presented.

Introduction to this compound and Cytotoxicity Assays

This compound is a biflavonoid that has been isolated from plants such as Quintinia acutifolia.[1] Biflavonoids, a class of plant-derived polyphenols, are known to possess a wide range of biological activities, including cytotoxic and anti-cancer properties.[2][3][4] Evaluating the cytotoxicity of novel compounds like this compound is a critical first step in the drug discovery process.

In vitro cytotoxicity assays are rapid, cost-effective, and reproducible methods for determining the potential of a compound to kill cells or inhibit their proliferation. These assays are essential for establishing dose-response relationships and for elucidating the mechanisms of cell death. This document details four commonly used cytotoxicity assays: MTT, SRB, Neutral Red, and LDH assays.

Note on Flavonoid Interference with MTT Assay: It is important to note that flavonoids have been reported to interfere with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6] Flavonoids can directly reduce the MTT reagent to its formazan (B1609692) product, leading to an overestimation of cell viability and inaccurate cytotoxicity assessment.[5][6] Therefore, while the MTT protocol is provided, it is highly recommended to use alternative assays, such as the Sulforhodamine B (SRB) assay, for evaluating the cytotoxicity of flavonoids like this compound.[5][6]

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxic activity of this compound and other related biflavonoids.

| Compound | Cell Line | Assay | IC50 Value | Reference |

| This compound | P388 (murine lymphocytic leukemia) | Not Specified | 8.2 µg/mL | [1][5] |

| Ochnaflavone | HCT-15 (human colon cancer) | Not Specified | 4.1 µM | [6][7] |

| Ochnaflavone | Monkey Kidney Vero Cells | MTT | 125.9 µg/mL (LC50) | [8] |

| Hinokiflavone | KB (nasopharyngeal cancer) | Not Specified | 4 µg/mL (ED50) | [2] |

| Hinokiflavone | HeLa (cervical cancer) | Not Specified | 19.0 µg/mL | [2] |

| Hinokiflavone | U251 (glioma) | Not Specified | 29.8 µg/mL | [2] |

| Hinokiflavone | MCF-7 (breast cancer) | Not Specified | 39.3 µg/mL | [2] |

| Amentoflavone | MCF-7 (breast cancer) | MTT | 25 µM | [3] |

| Amentoflavone | MDA-MB-231 (breast cancer) | MTT | 12.7 µM | [3] |

| Ginkgetin | PC-3 (prostate cancer) | MTT | 15 µM | [3] |

| Ginkgetin | DU-145 (prostate cancer) | MTT | 5 µM | [3] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Solubilization: Due to the hydrophobic nature of flavonoids, a stock solution of this compound should be prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).

-

Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.

-

Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare a series of working concentrations by diluting it with complete cell culture medium. The final concentration of DMSO in the culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Cell Culture

-

Cell Lines: Select appropriate cancer cell lines for the study (e.g., P388, HeLa, MCF-7, HCT-15).

-

Culture Medium: Culture the cells in the recommended medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Subculture the cells every 2-3 days to maintain them in the exponential growth phase.

General Experimental Workflow for Cytotoxicity Assays

The following diagram illustrates the general workflow for the described cytotoxicity assays.

Caption: General workflow for in vitro cytotoxicity assays.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric assay based on the binding of the SRB dye to cellular proteins, providing a measure of cell mass.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

-

Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.

-

Air Dry: Allow the plate to air dry completely.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Absorbance Reading: Shake the plate for 5-10 minutes and measure the absorbance at 510 nm using a microplate reader.[9]

MTT Assay Protocol

The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate at 37°C for 4 hours.[10]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 490-570 nm.[10][11]

Neutral Red (NR) Uptake Assay Protocol

The NR assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

-

Cell Seeding: Seed cells in a 96-well plate and incubate overnight.

-

Compound Treatment: Treat cells with the test compound for the desired period.

-

NR Staining: Remove the treatment medium and add 100 µL of medium containing 50 µg/mL Neutral Red. Incubate for 2-3 hours.

-

Washing: Remove the NR medium and wash the cells with 150 µL of PBS.

-

Dye Extraction: Add 150 µL of destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well.[12]

-

Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 540 nm.[4]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol

The LDH assay is a colorimetric assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.

-

Cell Seeding and Treatment: Seed and treat cells as described in the previous protocols.

-

Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes and transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of stop solution to each well.

-

Absorbance Reading: Measure the absorbance at 490 nm.

Potential Signaling Pathways

While the specific signaling pathways affected by this compound are not yet fully elucidated, studies on related biflavonoids suggest several potential mechanisms of cytotoxic action. These compounds are known to induce apoptosis (programmed cell death) through the modulation of key signaling pathways.

A generalized diagram of apoptosis signaling pathways that may be influenced by biflavonoids is presented below.

Caption: Potential apoptotic signaling pathways modulated by biflavonoids.

Biflavonoids have been shown to induce apoptosis by:

-

Modulating the Bcl-2 Family: They can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[13][14]

-

Activating Caspases: The release of cytochrome c triggers the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[6][7] Some biflavonoids may also activate the extrinsic pathway by engaging death receptors, leading to the activation of caspase-8.[15]

-

Inhibiting Pro-Survival Pathways: Flavonoids have been shown to inhibit pro-survival signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways, which are often dysregulated in cancer cells.[16][17]

Further research is required to delineate the precise molecular targets and signaling cascades affected by this compound. The protocols and information provided herein serve as a comprehensive guide for initiating the cytotoxic evaluation of this promising natural compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. html.rhhz.net [html.rhhz.net]

- 3. Biflavonoids: Preliminary Reports on Their Role in Prostate and Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Ochnaflavone, a Natural Biflavonoid, Induces Cell Cycle Arrest and Apoptosis in HCT-15 Human Colon Cancer Cells -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Ochnaflavone | 50276-96-5 | Benchchem [benchchem.com]

- 11. Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Flavonoids inhibit cell proliferation and induce apoptosis and autophagy through downregulation of PI3Kγ mediated PI3K/AKT/mTOR/p70S6K/ULK signaling pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: MTT Assay for Cytotoxicity Assessment of 2,3,2'',3''-Tetrahydroochnaflavone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cytotoxicity of the biflavonoid 2,3,2'',3''-Tetrahydroochnaflavone using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for evaluating cell viability and proliferation by measuring the metabolic activity of cells.[1][2][3]

Introduction

This compound is a naturally occurring biflavonoid that has demonstrated cytotoxic effects against certain cancer cell lines.[4] The MTT assay is a reliable method to quantify these effects. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases of metabolically active cells.[1][2][3][5] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan solution.[1][2]

Experimental Data

The following table summarizes the reported cytotoxic activity of this compound.

| Compound | Cell Line | Assay | Cytotoxicity (IC50) |

| This compound | P388 murine lymphocytic leukemia | Not Specified | 8.2 µg/mL[4] |

Experimental Protocol: MTT Assay

This protocol outlines the steps for determining the cytotoxicity of this compound.

Materials:

-

This compound

-

Selected cancer cell line (e.g., P388, MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5]

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

-

Phosphate-buffered saline (PBS), sterile

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm[1]

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium).

-

Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

-

After the 24-hour incubation, carefully remove the medium from the wells.

-

Add 100 µL of the various concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

After the incubation with MTT, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][5]

-

Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.

-

-

Absorbance Measurement:

Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration of the compound using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

Plot the percentage of cell viability against the compound concentration.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Caption: A hypothesized signaling pathway for biflavonoid-induced cytotoxicity.

References

- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 2. researchhub.com [researchhub.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application of 2,3,2'',3''-Tetrahydroochnaflavone in Cancer Cell Line Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,2'',3''-Tetrahydroochnaflavone is a naturally occurring biflavonoid first isolated from the leaves of the New Zealand tree Quintinia acutifolia.[1] As a member of the flavonoid family, a class of compounds known for a wide range of biological activities including anti-inflammatory, antioxidant, and antitumor properties, this compound presents a promising candidate for cancer research. This document provides a summary of the currently available data on its application in cancer cell line studies and offers detailed protocols for its evaluation.

Data Presentation

Currently, the publicly available data on the cytotoxic activity of this compound is limited. The following table summarizes the reported quantitative data.

| Compound | Cell Line | Cell Type | Organism | IC50 Value | Reference |

| This compound | P388 | Murine Lymphocytic Leukemia | Mouse | 8.2 µg/mL | [1] |

Signaling Pathway and Experimental Workflow